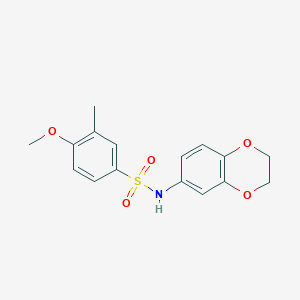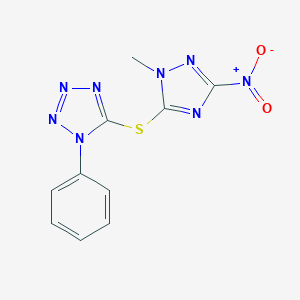![molecular formula C15H13NO3S B263368 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. The compound has also been found to have antibacterial and antifungal properties, which could be useful in the treatment of infectious diseases. Additionally, the compound has been shown to have anti-inflammatory and antiviral effects, which could be beneficial in the treatment of inflammatory and viral diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate the compound's mechanism of action in more detail to better understand how it exerts its effects. Another direction is to explore the compound's potential therapeutic applications in more depth, including its efficacy and safety in preclinical and clinical studies. Additionally, future research could focus on developing new derivatives of the compound with improved solubility and potency for use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been reported in the literature. The method involves the reaction of 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one with 2-thiopheneacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, the compound has been shown to have anti-inflammatory and antiviral effects, which could be beneficial in the treatment of inflammatory and viral diseases.
Eigenschaften
Molekularformel |
C15H13NO3S |
|---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-3-(2-oxo-2-thiophen-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C15H13NO3S/c1-16-12-5-3-2-4-11(12)15(19,14(16)18)8-13(17)10-6-7-20-9-10/h2-7,9,19H,8H2,1H3 |
InChI-Schlüssel |
CMWLMCGZOFXZIN-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CSC=C3)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CSC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

